molecular formula C8H7BrN2O2 B1646305 5-Bromo-1,3-benzenedicarboxamide

5-Bromo-1,3-benzenedicarboxamide

Cat. No.: B1646305
M. Wt: 243.06 g/mol
InChI Key: DJXPGIBWWMREIX-UHFFFAOYSA-N
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Description

5-Bromo-1,3-benzenedicarboxamide is a brominated aromatic compound featuring two carboxamide groups at the 1,3-positions and a bromine substituent at the 5-position of the benzene ring. For instance, N,N'-(2,3-dihydroxypropyl)-5-hydroxy-1,3-benzenedicarboxamide () highlights the versatility of the benzenedicarboxamide scaffold in chemical modifications, such as halogenation. The bromine atom in this compound likely influences electronic and steric properties, affecting reactivity and interactions in supramolecular or coordination chemistry .

Properties

Molecular Formula

C8H7BrN2O2

Molecular Weight

243.06 g/mol

IUPAC Name

5-bromobenzene-1,3-dicarboxamide

InChI

InChI=1S/C8H7BrN2O2/c9-6-2-4(7(10)12)1-5(3-6)8(11)13/h1-3H,(H2,10,12)(H2,11,13)

InChI Key

DJXPGIBWWMREIX-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(=O)N)Br)C(=O)N

Canonical SMILES

C1=C(C=C(C=C1C(=O)N)Br)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Formula Key Applications/Properties Evidence ID
5-Bromo-1,3-benzenedicarboxamide Br, 2×CONH₂ C₈H₆BrN₂O₂* Potential ligand, pharmaceutical intermediate Inferred
5-Bromo-1,3-benzenedicarboxylic acid Br, 2×COOH C₈H₅BrO₄ Precursor for polymers, metal-organic frameworks
N,N'-(2,3-Dihydroxypropyl)-5-hydroxy-1,3-benzenedicarboxamide OH, 2×CONH(CH₂CH(OH)CH₂OH) C₁₃H₁₇BrN₂O₆* Electrochemical iodination target
5-Bromo-1,2,3-trimethoxybenzene Br, 3×OCH₃ C₉H₁₁BrO₃ Organic synthesis substrate
2,2'-(5-Bromo-1,3-phenylene)dipyridine Br, 2×pyridine C₁₆H₁₀BrN₂ Catalyst development, material science

*Inferred molecular formulas based on structural analogs.

Key Observations:
  • Electronic Effects : Bromine, an electron-withdrawing group, reduces electron density on the benzene ring, enhancing electrophilic substitution at meta/para positions. Carboxamide groups (CONH₂) further withdraw electrons via resonance, stabilizing intermediates in reactions like Suzuki coupling .
  • Steric Effects : Bulky substituents (e.g., dihydroxypropyl in ) hinder crystallization and alter coordination geometries in metal complexes, as seen in copper(II) adducts () .
  • Solubility : Carboxamide derivatives generally exhibit higher solubility in polar solvents compared to carboxylic acids (e.g., 5-bromo-1,3-benzenedicarboxylic acid) due to hydrogen bonding .

Physical and Chemical Properties

Table 2: Comparative Properties
Property This compound* 5-Bromo-1,3-benzenedicarboxylic acid 5-Bromo-1,2,3-trimethoxybenzene
Molecular Weight (g/mol) ~245.05 261.03 259.09
Melting Point (°C) ~200–220 (estimated) Not reported Not reported
Solubility Moderate in DMSO, DMF Low in water, soluble in base High in organic solvents
Reactivity Nucleophilic substitution (Br) Acid-catalyzed esterification Electrophilic substitution

*Estimated based on analogs; experimental data lacking.

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